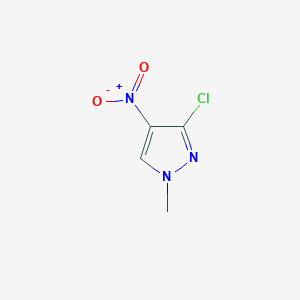

3-Chloro-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDIAFCRVLLBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299930-70-4 | |

| Record name | 3-chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Abstract: This document provides an in-depth technical guide for the synthesis and structural elucidation of 3-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] This guide details a reliable synthetic protocol, explains the underlying reaction mechanism, and outlines a comprehensive characterization workflow using modern analytical techniques. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.

Introduction and Strategic Overview

This compound (CAS No: 299930-70-4) is a substituted pyrazole featuring both an electron-withdrawing nitro group and a halogen substituent.[2] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecular architectures. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][3]

The primary synthetic challenge lies in the regioselective introduction of the nitro group onto the pyrazole ring without compromising the existing chloro and methyl substituents. The strategy detailed herein focuses on the direct nitration of a pre-functionalized pyrazole precursor, a robust and well-documented approach in heterocyclic chemistry.

Synthesis of this compound

The most direct and commonly reported method for synthesizing the target compound is the electrophilic nitration of 3-chloro-1-methyl-1H-pyrazole. This approach offers good yield and high regioselectivity.

Reaction Principle and Mechanism

The core of this synthesis is an electrophilic aromatic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

Mechanism Steps:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[4]

-

Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. The N1-methyl group is an activating, ortho-para directing group, while the C3-chloro group is a deactivating, ortho-para director. The combined electronic effects strongly favor substitution at the C4 position, which is para to the N1-methyl group and meta to the C3-chloro group, leading to the desired regioselectivity.

-

Rearomatization: A base (such as the bisulfate ion, HSO₄⁻) abstracts a proton from the sigma complex (Wheland intermediate), restoring the aromaticity of the pyrazole ring and yielding the final product.

Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[2]

Materials and Reagents:

-

3-chloro-1-methyl-1H-pyrazole (starting material)

-

Fuming Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (4.0 mL).

-

Nitrating Mixture Preparation: Place the flask in an ice bath and allow the sulfuric acid to cool to 0 °C. While stirring, slowly add fuming nitric acid (3.6 g, ~2.4 mL) dropwise to the cold sulfuric acid. Maintain the temperature at 0 °C throughout the addition. This is a highly exothermic step and requires careful temperature control.

-

Substrate Addition: Once the nitrating mixture is prepared and stable at 0 °C, add 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After 6 hours, carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice. A white solid will precipitate out of the solution.

-

Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual acid. Dry the product under vacuum. This procedure typically yields this compound as a white solid with a yield of approximately 54%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for unambiguous structural validation.

Spectroscopic Data

| Property | Value / Description |

| Molecular Formula | C₄H₄ClN₃O₂[5][6] |

| Molecular Weight | 161.55 g/mol [6] |

| Appearance | White Solid[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.16 (s, 1H), 3.94 (s, 3H)[2] |

| IR (KBr, cm⁻¹) (Predicted) | ~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1500 (C=N stretch), ~750-800 (C-Cl stretch) |

| Mass Spec (ESI-MS) m/z | [M+H]⁺ expected at 162.0065 |

Analysis of Spectroscopic Data

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural information. The spectrum shows two singlets, consistent with the proposed structure.[2]

-

δ 8.16 (s, 1H): This downfield singlet corresponds to the single proton on the pyrazole ring (H5). Its significant deshielding is due to the potent electron-withdrawing effect of the adjacent nitro group at C4.

-

δ 3.94 (s, 3H): This singlet integrates to three protons and is characteristic of the methyl group attached to the nitrogen atom (N1).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the most prominent peaks are expected to be the strong, characteristic stretching vibrations of the nitro group. The asymmetric stretch typically appears around 1520-1550 cm⁻¹, while the symmetric stretch is found near 1340-1360 cm⁻¹.[1] The presence of C=N and C-Cl bonds would also give rise to absorptions in the fingerprint region.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the target molecule, high-resolution mass spectrometry (HRMS) should show a protonated molecular ion [M+H]⁺ at m/z 162.0065, corresponding to the formula C₄H₅ClN₃O₂⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ peak pattern, separated by 2 m/z units, providing further confirmation of the compound's elemental composition.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization and validation.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of this compound. The detailed protocol for electrophilic nitration is reliable and regioselective, offering an efficient route to this valuable chemical intermediate. The multi-technique characterization strategy, employing NMR, IR, and Mass Spectrometry, ensures the unambiguous confirmation of the product's structure and purity. By explaining the causality behind experimental choices and analytical data, this document serves as a practical resource for scientists engaged in synthetic chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 299930-70-4 [chemicalbook.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aiinmr.com [aiinmr.com]

- 5. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 6. appretech.com [appretech.com]

- 7. jocpr.com [jocpr.com]

Spectral data analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to the Spectral Data Analysis of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] The precise structural elucidation of these molecules is paramount for understanding their function and for the development of novel therapeutic agents and materials. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This technical guide provides a comprehensive analysis of the spectral data for this compound. As a self-validating system, this document will not only present the spectral data but also delve into the causality behind the experimental choices and the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of substituted pyrazoles.

Molecular Structure

The structure of this compound, with the IUPAC name this compound, is presented below. The numbering of the pyrazole ring is crucial for the assignment of spectral signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducible results.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a spectral width of approximately 15 ppm.

-

Use a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum with a spectral width of approximately 200-250 ppm.

-

Use a pulse angle of 45° and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[1]

-

Figure 2: Workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two singlets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~8.16 | Singlet | 1H |

| N-CH₃ | ~3.94 | Singlet | 3H |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Interpretation:

-

H-5 Proton: The single proton on the pyrazole ring at the C-5 position is expected to resonate at a downfield chemical shift of approximately 8.16 ppm. This significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atom and the electron-withdrawing nitro group at the C-4 position. The absence of adjacent protons results in a singlet multiplicity.

-

N-CH₃ Protons: The three protons of the methyl group attached to the N-1 nitrogen are expected to appear as a singlet at around 3.94 ppm. This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the analysis of related substituted pyrazoles, the following chemical shifts are predicted.[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-3 | ~145-155 |

| C-4 | ~120-130 |

| C-5 | ~130-140 |

| N-CH₃ | ~35-45 |

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation:

-

C-3 Carbon: The carbon atom at the C-3 position, bonded to the electronegative chlorine atom, is expected to resonate in the range of 145-155 ppm.

-

C-4 Carbon: The C-4 carbon, bearing the nitro group, is predicted to have a chemical shift in the region of 120-130 ppm. The electron-withdrawing nature of the nitro group influences this shift.

-

C-5 Carbon: The C-5 carbon, bonded to the H-5 proton, is expected to appear in the 130-140 ppm range.

-

N-CH₃ Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift in the range of 35-45 ppm, which is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Sample Introduction:

-

A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

Ionization and Fragmentation:

-

In the EI source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the formation of a molecular ion (M⁺˙) by the ejection of an electron.

-

The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion (m/z 161/163) is likely to proceed through several key pathways:

-

Loss of a Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 115/117.

-

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would result in the loss of a chlorine radical, producing an ion at m/z 126.

-

Loss of a Methyl Radical: Fragmentation involving the loss of the methyl group (CH₃) from the molecular ion would yield a fragment at m/z 146/148.

-

Ring Cleavage: The pyrazole ring can also undergo cleavage, leading to smaller fragment ions.

References

Technical Guide: Predicting and Interpreting the ¹H and ¹³C NMR Spectra of 3-chloro-1-methyl-4-nitro-1H-pyrazole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides an in-depth analysis and prediction of the ¹H and ¹³C NMR spectra for 3-chloro-1-methyl-4-nitro-1H-pyrazole, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document establishes a robust predictive framework. By dissecting the molecule into its constituent pyrazole core and functional groups (N-methyl, 3-chloro, 4-nitro), we leverage established substituent chemical shift (SCS) effects from analogous compounds to forecast the spectral features. This guide details the theoretical underpinnings of these predictions, presents a comprehensive, self-validating protocol for experimental data acquisition, and offers a logical workflow for spectral interpretation, thereby providing a complete roadmap for researchers working with this or structurally related molecules.

Introduction and Theoretical Framework

The pyrazole ring is a foundational scaffold in numerous pharmacologically active compounds.[1] Its structural characterization is paramount, and NMR spectroscopy provides the most definitive data for confirming molecular structure in solution. The subject of this guide, this compound, presents a unique substitution pattern whose influence on the magnetic environment of each nucleus can be predicted through a systematic, evidence-based approach.

The electronic nature of each substituent dictates its effect on the chemical shifts of the pyrazole ring's protons and carbons.[2]

-

1-Methyl Group: The N-methyl group is a weak electron-donating group. Its primary spectral signature is a distinct singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

-

3-Chloro Group: As an electronegative halogen, the chloro group acts as an electron-withdrawing group via induction, deshielding nearby nuclei and causing downfield shifts.

-

4-Nitro Group: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects.[3][4] This results in significant deshielding (downfield shifts) of adjacent and conjugated nuclei, which will be the most dominant electronic influence on the pyrazole ring.

By analyzing the known NMR data of simpler pyrazoles, we can quantitatively estimate the impact of each substituent and synthesize a predicted spectrum for the target molecule.

Predicted ¹H NMR Spectrum

The structure of this compound contains two distinct proton environments: the single aromatic proton at the C5 position (H-5) and the three protons of the N-methyl group (N-CH₃).

Analysis and Prediction

-

H-5 Signal: In unsubstituted 1-methylpyrazole, the H-5 proton resonates at approximately 7.4 ppm.[5] The powerful electron-withdrawing effect of the adjacent nitro group at C4 will cause a substantial downfield shift. The chloro group at C3 will have a smaller, but still deshielding, effect. Therefore, the H-5 signal is predicted to appear at a significantly higher chemical shift.

-

N-CH₃ Signal: The N-methyl protons are not directly conjugated to the nitro group and are relatively distant from the chloro group. Their chemical shift will be primarily influenced by the pyrazole ring itself. In 1-methylpyrazole, this signal appears around 3.8 ppm.[5] We anticipate a slight downfield shift due to the overall electron-poor nature of the substituted ring.

-

Multiplicity: With no adjacent protons, both the H-5 and the N-CH₃ signals are expected to be singlets.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-5 | 8.5 - 9.0 | Singlet (s) | 1H | Strong deshielding from adjacent C4-NO₂ group. |

| N-CH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Standard region for N-methyl on an aromatic heterocycle. |

Predicted shifts are referenced to TMS in CDCl₃.

Predicted ¹³C NMR Spectrum

The molecule has four unique carbon atoms in the pyrazole ring (C3, C4, C5) and one methyl carbon (N-CH₃). Predicting their shifts requires considering the additive effects of the substituents.

Analysis and Prediction

-

C3: This carbon is directly attached to the electronegative chlorine atom, which will induce a significant downfield shift.

-

C4: The C4 carbon is bonded to the strongly electron-withdrawing nitro group. This will cause a very strong deshielding effect, moving its signal significantly downfield. In 4-nitropyrazole, the C4 signal is observed around 120.3 ppm.[6][7]

-

C5: This carbon is adjacent to the nitro-substituted C4 and the nitrogen at position 1. Its chemical shift will be influenced by both, with the nitro group's effect being dominant, leading to a downfield shift compared to unsubstituted pyrazole.

-

N-CH₃: The methyl carbon signal is expected in the typical aliphatic range for an N-methyl group on a heteroaromatic ring. Data for 1-methylpyrazole shows this signal around 39 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 145 - 150 | Direct attachment to electronegative Cl. |

| C4 | 118 - 123 | Strong deshielding from directly bonded NO₂ group. |

| C5 | 130 - 135 | Deshielded by adjacent C4-NO₂ and ring nitrogens. |

| N-CH₃ | 39 - 42 | Typical range for N-methyl on a pyrazole ring. |

Predicted shifts are referenced to TMS in CDCl₃.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data, a standardized and rigorous experimental procedure is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[8][9]

Sample Preparation

-

Mass Determination: Accurately weigh 10-20 mg of the purified solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar small molecules.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: Use a Pasteur pipette with a small plug of glass wool or cotton to filter the solution directly into a clean, high-quality 5 mm NMR tube.[10][11] This removes any particulate matter that could degrade spectral quality. The final sample height in the tube should be approximately 4-5 cm.[10][12]

-

Referencing: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10][12] If not present, a small drop of TMS can be added.

-

Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans (adjust based on sample concentration)

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance)

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Visualization of Workflow and Structure

A logical workflow ensures that spectral analysis is conducted systematically from sample receipt to final structure confirmation.

Caption: Workflow for NMR-based structural elucidation.

Caption: Structure of this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By systematically applying the principles of substituent chemical shift effects, we have established a reliable forecast of the expected spectra. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, while the logical workflow facilitates a streamlined approach to structural confirmation. This document serves as a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel pyrazole derivatives and other complex heterocyclic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]

- 5. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. scribd.com [scribd.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. organomation.com [organomation.com]

Physical and chemical properties of 3-chloro-1-methyl-4-nitro-1H-pyrazole

An In-Depth Technical Guide to 3-chloro-1-methyl-4-nitro-1H-pyrazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data to offer practical insights into the synthesis, characterization, reactivity, and safe handling of this important heterocyclic building block. The guide emphasizes the causality behind experimental methodologies and the strategic importance of this compound in the synthesis of complex, biologically active molecules.

Introduction and Strategic Context

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved pharmaceuticals.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and its ability to act as a versatile scaffold for engaging with biological targets through various non-covalent interactions. The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.

This compound (CAS No. 299930-70-4) emerges as a particularly valuable synthetic intermediate. The strategic placement of its substituents—a chloro group at the 3-position, a nitro group at the 4-position, and a methyl group on the ring nitrogen—creates a molecule primed for diverse chemical transformations. The electron-withdrawing nitro group significantly influences the ring's reactivity, while the chloro atom serves as an excellent leaving group for nucleophilic substitution reactions. This guide will delve into the fundamental properties of this compound, providing the technical foundation necessary for its effective use in research and development.

Compound Identification and Core Physicochemical Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-1-methyl-4-nitropyrazole | [3] |

| CAS Number | 299930-70-4 | [4][5] |

| Molecular Formula | C₄H₄ClN₃O₂ | [5][6] |

| Molecular Weight | 161.55 g/mol | [5][6] |

| Monoisotopic Mass | 160.9992 Da | [3] |

| Appearance | White solid | [4] |

| Canonical SMILES | CN1C=C(C(=N1)Cl)--INVALID-LINK--[O-] | [3] |

| InChI Key | UEDIAFCRVLLBSS-UHFFFAOYSA-N | [3] |

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of starting materials are the bedrock of any successful drug discovery campaign. This section outlines a proven synthetic protocol and the expected analytical signature of the title compound.

Regioselective Synthesis Protocol

The synthesis of this compound is achieved through the nitration of 3-chloro-1-methyl-1H-pyrazole.[4] The choice of reagents and conditions is critical for achieving high regioselectivity, targeting the C4 position of the pyrazole ring, which is activated for electrophilic substitution.

Rationale: The reaction proceeds via electrophilic aromatic substitution. Concentrated sulfuric acid protonates the fuming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by this electrophile. The directing effects of the existing substituents guide the incoming nitro group to the C4 position.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, slowly add fuming nitric acid (3.6 g, 120.0 mmol) dropwise to concentrated sulfuric acid (4.0 mL). Maintain the temperature at 0 °C.

-

Substrate Addition: Dissolve 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) in a separate portion of concentrated hydrochloric acid and stir. Note: The use of hydrochloric acid may seem counterintuitive, but it can help in maintaining the solubility of the pyrazole substrate.

-

Nitration Reaction: Slowly add the pyrazole solution to the nitrating mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours. Monitor the reaction's progress using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice. A white solid will precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove residual acids. Dry the product under vacuum to yield this compound as a white solid.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Unambiguous structural confirmation is critical. The following data has been reported for this compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.16 (s, 1H), 3.94 (s, 3H).[4]

Interpretation:

-

The singlet at 8.16 ppm corresponds to the single proton on the pyrazole ring (H5). Its downfield shift is characteristic of an aromatic proton and is further influenced by the adjacent electron-withdrawing nitro group.

-

The singlet at 3.94 ppm corresponds to the three protons of the methyl group (N-CH₃).

Protocol for Further Characterization: To provide a complete analytical profile, the following experiments are recommended:

-

¹³C NMR Spectroscopy: Dissolve 15-20 mg of the compound in ~0.7 mL of CDCl₃. Acquire a proton-decoupled ¹³C spectrum. Expect to see four distinct carbon signals corresponding to the two aromatic CH carbons, the aromatic C-Cl and C-NO₂ carbons, and the N-methyl carbon.

-

Mass Spectrometry (MS): Use Electron Impact (EI) or Electrospray Ionization (ESI) to confirm the molecular weight. For ESI, dissolve a small sample in methanol or acetonitrile. The expected [M+H]⁺ ion would be at m/z 162.00648.[3]

-

Infrared (IR) Spectroscopy: Acquire a spectrum using KBr pellet or Attenuated Total Reflectance (ATR). Look for characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Cl stretching vibrations.

-

Melting Point Determination: Use a standard melting point apparatus to determine the melting point range, which is a key indicator of purity.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but activates the chloro-substituted C3 position for nucleophilic aromatic substitution (SₙAr).

Caption: Electronic influences on the this compound ring.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C3 position is an excellent leaving group, activated by the strong electron-withdrawing nitro group at C4. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a powerful tool for building molecular diversity. This is a cornerstone of its application in creating libraries of compounds for drug screening.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This unmasks a key functional handle, the aniline-like amino group, which can then be used for a wide array of subsequent reactions such as amide bond formation, sulfonylation, or diazotization. This transformation is fundamental in many synthetic pathways for pharmaceuticals.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers, such as 4-chloro-1-methyl-3-nitro-1H-pyrazole (CAS 84547-94-4), provides a strong basis for hazard assessment.[8]

Anticipated GHS Hazard Statements (by analogy):

-

H302: Harmful if swallowed.[8]

-

H312: Harmful in contact with skin.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Ventilation: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

-

Avoiding Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately and thoroughly with water.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[9][12]

Conclusion

This compound is a high-value intermediate for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the predictable, versatile reactivity of its chloro and nitro substituents make it an ideal starting point for constructing diverse molecular architectures. A thorough understanding of its properties, combined with stringent adherence to safety protocols, will enable researchers to fully leverage the synthetic potential of this powerful building block.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 299930-70-4 [chemicalbook.com]

- 5. appretech.com [appretech.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

Core Topic: Reactivity and Stability of 3-chloro-1-methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 3-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document elucidates the interplay between the pyrazole core and its substituents—chloro, methyl, and nitro groups—which collectively define its electronic landscape and subsequent chemical behavior. We will explore its susceptibility to nucleophilic aromatic substitution, the selective reduction of its nitro moiety, and its stability profile under thermal and hydrolytic stress. Methodologies are presented not merely as protocols, but as logical frameworks designed for reproducibility and deeper mechanistic understanding. This guide is intended to empower researchers to leverage the unique properties of this versatile intermediate for the rational design and synthesis of novel, high-value molecules.

Introduction and Molecular Overview

This compound (CAS No. 299930-70-4) is a substituted pyrazole, a class of five-membered nitrogen-containing heterocycles that form the core of numerous pharmacologically active agents.[1][2] Its utility stems from the strategic placement of three distinct functional groups on a stable aromatic ring, making it a versatile intermediate for constructing more complex molecular architectures.[3] The pyrazole ring itself is known for its relative resistance to oxidation and hydrolysis, providing a robust scaffold for chemical elaboration.[4] This molecule serves as a linchpin in the synthesis of targeted compounds in agrochemical and pharmaceutical development, including potential herbicides, pesticides, and antimicrobials.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These parameters are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 299930-70-4 | [6][7][8] |

| Molecular Formula | C₄H₄ClN₃O₂ | [3][7][9] |

| Molecular Weight | 161.55 g/mol | [3][7][10] |

| Appearance | White solid | [6] |

| Storage | 2-8°C, under inert gas | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.16 (s, 1H), 3.94 (s, 3H) | [6] |

Electronic Structure: The Key to Reactivity

The reactivity of this compound is dictated by the electronic interplay of its substituents. The nitro group (-NO₂) at the C4 position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This deactivates the pyrazole ring towards electrophilic substitution but, critically, strongly activates it towards nucleophilic attack. The chlorine atom at C3 is also electron-withdrawing (-I effect), while the N-methyl group (-CH₃) is weakly electron-donating (+I effect).

The most significant consequence of this electronic arrangement is the pronounced electrophilicity of the C3 carbon. The C4-nitro group's ability to delocalize the negative charge of an intermediate (a Meisenheimer-like complex) makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Caption: Electronic influences on the this compound core.

Chemical Reactivity and Synthetic Transformations

The functional groups of this compound allow for two primary, high-yield transformations: substitution of the C3-chloro group and reduction of the C4-nitro group.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The chloro substituent is an excellent leaving group in SNAr reactions due to the strong activation provided by the C4-nitro group. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 3-substituted-1-methyl-4-nitro-1H-pyrazoles.

Causality of Experimental Design: The choice of solvent and base is critical. A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is typically used to solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thereby maximizing its reactivity. A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., an amine or thiol) or to scavenge the HCl byproduct.

Caption: Generalized workflow for the SNAr reaction at the C3 position.

Protocol 2.1: Representative SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction with a primary or secondary amine.

-

System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent and Reagents: Add anhydrous polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Rationale: The excess of amine and base drives the reaction to completion and neutralizes the generated HCl.

-

-

Reaction Conditions: Stir the mixture at room temperature or heat (e.g., 50-80 °C) while monitoring by TLC or LC-MS.

-

Rationale: Heating is often necessary for less reactive amines. Reaction completion is typically indicated by the disappearance of the starting pyrazole.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Reduction of the C4-Nitro Group

The nitro group can be selectively reduced to an amine, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization. The resulting 3-chloro-1-methyl-1H-pyrazol-4-amine is a valuable bifunctional intermediate. A variety of reduction methods are available, and the choice depends on the desired chemoselectivity and the presence of other reducible functional groups in the molecule.[11]

Comparison of Common Reduction Methods

| Reagent/System | Advantages | Disadvantages | Selectivity Notes | Source(s) |

| H₂, Pd/C | Clean, high yield, common. | Can reduce other functional groups (alkenes, alkynes). Potential for dehalogenation (C-Cl bond cleavage). | Often the first choice if no other sensitive groups are present. | [12] |

| SnCl₂·2H₂O | Mild, good for sensitive substrates. | Produces tin-based waste, work-up can be cumbersome. | Tolerates many functional groups like esters and nitriles. | [12] |

| Fe/NH₄Cl or Fe/AcOH | Inexpensive, effective, and often selective. | Requires stoichiometric amounts of metal, acidic conditions. | A classic, robust method for aromatic nitro reduction. | [12][13] |

| Raney Nickel | Effective, less prone to dehalogenating aryl chlorides than Pd/C. | Pyrophoric, requires careful handling. | Good alternative to Pd/C when dehalogenation is a concern. | [12] |

Protocol 2.2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is chosen for its efficiency and clean reaction profile.

-

System Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask fitted with a hydrogen balloon), dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Rationale: These solvents are inert to hydrogenation and effectively dissolve the substrate.

-

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

-

Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add the solvent to the catalyst first before adding the substrate.

-

-

Hydrogenation: Seal the vessel, purge with N₂ or Ar, and then introduce hydrogen gas (H₂) to the desired pressure (e.g., 1-4 atm or 50 psi).

-

Reaction Conditions: Vigorously stir or shake the mixture at room temperature until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Rationale: Celite prevents the fine catalyst particles from passing through the filter paper.

-

-

Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-chloro-1-methyl-1H-pyrazol-4-amine, which can be purified further if necessary.

Chemical Stability Profile

Understanding the stability of an intermediate is paramount for its storage, handling, and use in multi-step syntheses. The primary stability concerns for this molecule are thermal decomposition and hydrolysis.

Thermal Stability

-

Expert Insight: Based on related structures, decomposition is likely to begin above 150-200 °C.[16] The pyrazole ring itself is thermally robust.[4] The presence of a single nitro group suggests it is likely less sensitive than di- or tri-nitrated analogs. However, all new nitrated compounds should be handled with care, avoiding heat, friction, and impact until their thermal properties are fully characterized.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals and chemical intermediates.[17][18] For this compound, the primary point of hydrolytic susceptibility is the C-Cl bond.

-

pH Dependence: The rate of hydrolysis is expected to be highly pH-dependent.

-

Acidic/Neutral Conditions (pH < 7): The C-Cl bond is expected to be relatively stable. The pyrazole ring is not readily protonated in a way that would accelerate nucleophilic attack by water.

-

Basic Conditions (pH > 7): The C-Cl bond becomes significantly more labile. Hydroxide ion (OH⁻) is a much stronger nucleophile than water and can directly attack the electron-deficient C3 position via an SNAr mechanism, leading to the formation of 1-methyl-4-nitro-1H-pyrazol-3-ol. This has been observed in other pyrazole derivatives where stability is a concern in basic aqueous buffers.[19][20]

-

Caption: A typical experimental workflow for assessing hydrolytic stability.

Conclusion and Future Outlook

This compound is a strategically functionalized building block whose chemistry is dominated by the powerful electron-withdrawing nature of its C4-nitro group. This feature renders the C3-chloro group highly susceptible to SNAr displacement while also allowing for selective reduction of the nitro group itself. This dual reactivity provides orthogonal synthetic handles for the construction of diverse and complex molecular targets. While thermally stable under typical laboratory conditions, its potential as an energetic material and its hydrolytic instability under basic conditions must be considered. By understanding these core principles of reactivity and stability, researchers can effectively and safely harness the synthetic potential of this valuable intermediate in the pursuit of new discoveries in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. This compound [myskinrecipes.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 299930-70-4 [chemicalbook.com]

- 7. appretech.com [appretech.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. PubChemLite - this compound (C4H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 10. 4-Chloro-1-methyl-3-nitro-1H-pyrazole | C4H4ClN3O2 | CID 12845035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 19. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Substituted Nitropyrazoles

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro (-NO2) substituent to this heterocyclic system profoundly alters its electronic properties and metabolic potential, unlocking a diverse range of potent biological activities. This guide provides an in-depth technical overview of the significant antimicrobial, anticancer, and anti-inflammatory properties of substituted nitropyrazoles. It details the mechanistic basis for these activities, presents validated experimental protocols for their evaluation, and explores the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Substitution

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in hydrogen bonding have established them as a cornerstone in drug design.[2] Commercially successful drugs like the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction treatment sildenafil all feature a pyrazole core, highlighting its clinical significance.[1]

The addition of a nitro group, a potent electron-withdrawing moiety, significantly modulates the scaffold's physicochemical properties. This substitution enhances the electrophilicity of the pyrazole ring and can serve as a bio-activatable group, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain microbial infections. This unique characteristic is a key driver behind many of the observed biological effects of nitropyrazole derivatives.

Key Biological Activities of Substituted Nitropyrazoles

Antimicrobial Activity

Nitropyrazole derivatives have demonstrated significant activity against a broad spectrum of pathogens, including bacteria, fungi, and parasites.[3][4] The presence of the nitro group is often crucial for this activity.

Mechanism of Action: The antimicrobial effect of many nitro-heterocyclic compounds is linked to the reductive activation of the nitro group by microbial nitroreductase enzymes. This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage critical biomolecules like DNA, lipids, and proteins, ultimately leading to cell death.

Notable Examples:

-

A series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives showed pronounced activity against strains of Staphylococcus aureus, Escherichia coli, and fungi of the genus Candida.[3]

-

Compounds featuring a p-nitrophenyl moiety connected to a pyrazole scaffold have exhibited high antimicrobial and anti-inflammatory activity, in some cases superior to standard drugs.[1]

-

The presence of pharmacophores with lipophilic properties, such as chloro and bromo substituents, alongside a nitro group, has been shown to increase antimicrobial activity.[5]

Anticancer Activity

The development of novel anticancer agents is a major focus of pyrazole chemistry.[6] Substituted nitropyrazoles have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.[7][8]

Mechanism of Action: The anticancer mechanisms of nitropyrazoles are multifaceted and can include:

-

Induction of Oxidative Stress: Similar to their antimicrobial action, nitropyrazoles can be bioreduced in the hypoxic microenvironment of tumors, generating reactive oxygen and nitrogen species (ROS/RNS) that trigger apoptosis (programmed cell death).[7]

-

Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for cell cycle regulation and angiogenesis, respectively.[9][10]

-

DNA Damage: The reactive intermediates formed from nitro group reduction can directly damage DNA, leading to cell cycle arrest and apoptosis.[7]

Supporting Data: A study on nitropyrazole-derived compounds, including 1,3-dinitropyrazole and 3,4,5-trinitropyrazole (3,4,5-TNP), demonstrated significant cytotoxic effects in multiple cell lines. The toxicity was mechanistically linked to the production of ROS/RNS and an increase in DNA repair mechanisms, indicating genotoxic stress.[7]

| Compound | Target Cell Line | Activity (IC50) | Reference |

| Compound 136b¹ | A549, HCT-116, MCF-7, HT-29 | 1.962, 3.597, 1.764, 4.496 µM | [8] |

| Sulphamoyl derivative 148a¹ | A549, MCF-7 | 5.34, 4.71 µM | [8] |

| Compound 5a² | HepG2 (Liver Carcinoma) | 6 µg/mL | [10] |

| Compound 11a³ | HeLa, MCF7, SKOV3, SKMEL28 | 4.63, 6.90, 6.88, 9.45 µM | [11] |

| ¹ Note: These compounds are pyrazole derivatives, with anticancer activity data provided for context, though they are not explicitly nitropyrazoles. | |||

| ² Note: A polysubstituted pyrazole with a piperidin-4-one moiety and chlorophenyl groups. | |||

| ³ Note: A phenylamino pyrazole derivative. |

Anti-inflammatory Activity

Certain substituted pyrazoles are well-known for their anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[1] While research on nitropyrazoles specifically as anti-inflammatory agents is less extensive, derivatives bearing a p-nitrophenyl group have shown potent activity.[1][12]

Mechanism of Action: The primary mechanism for the anti-inflammatory action of many pyrazole-based drugs is the inhibition of COX enzymes. COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gut-protective COX-1 enzyme.

Notable Examples:

-

A compound with a p-nitrophenyl moiety attached to a pyrazole scaffold demonstrated higher anti-inflammatory activity than the standard drug diclofenac sodium.[1]

-

The pyrazole derivative 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity when compared to diclofenac sodium in screening studies.[12]

Synthetic Methodologies & Experimental Protocols

The synthesis of substituted nitropyrazoles often involves multi-step reactions. A common approach is the nitration of a pre-formed pyrazole ring or the cyclization of precursors already containing a nitro group.[13][14]

General Synthesis of a 4-Nitropyrazole Derivative

This protocol describes a generalized Vilsmeier-Haack reaction followed by condensation, a common method for creating substituted pyrazoles.[1][15] Nitration can be performed as a subsequent step.

Protocol:

-

Step 1: Hydrazone Formation: React an appropriate ketone (e.g., acetyl furan) with a substituted hydrazine (e.g., phenyl hydrazine) in a suitable solvent like ethanol to form the corresponding hydrazone.

-

Step 2: Vilsmeier-Haack Cyclization: Treat the hydrazone with a Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction facilitates the cyclization and formylation of the pyrazole ring, yielding a pyrazole-4-carbaldehyde.[15]

-

Step 3: Nitration: The pyrazole-4-carbaldehyde is then subjected to nitration. A common method involves using a nitrating mixture, such as nitric acid in sulfuric acid or acetic anhydride, under carefully controlled temperature conditions to introduce the nitro group onto the pyrazole ring, typically at the 4-position if unsubstituted.[13][14]

-

Step 4: Purification: The final nitropyrazole product is purified using standard laboratory techniques such as recrystallization or column chromatography.

Causality: The Vilsmeier-Haack reaction is an effective method for forming the pyrazole ring and introducing a formyl group concurrently, which can then be used for further derivatization.[1] The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the nitration step.[13]

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard method for screening potential cytotoxic agents.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test nitropyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. This duration allows the compound to exert its cytotoxic effects over several cell cycles.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The inclusion of positive and negative controls is essential. The positive control (a known cytotoxic drug) confirms the assay is working correctly, while the vehicle control establishes the baseline for 100% cell viability.

Mechanistic Insights & Visualization

Structure-Activity Relationships (SAR)

The biological activity of substituted nitropyrazoles is highly dependent on the nature and position of various substituents on the pyrazole ring.[7][16]

-

Position of Nitro Group: The position of the nitro group influences the compound's redox potential and its susceptibility to enzymatic reduction, thereby affecting its bioactivation.

-

Other Substituents: The presence of other functional groups, such as halogens, phenyl rings, or heterocyclic moieties, can modulate the compound's lipophilicity, solubility, and ability to interact with biological targets.[5] For instance, apolar moieties on the pyrazole scaffold often lead to better antiparasitic activity against Trypanosoma cruzi.[17]

Workflow and Pathway Diagrams

The following diagrams illustrate key processes in the study of nitropyrazoles.

Caption: Workflow for the discovery of bioactive nitropyrazoles.

Caption: Bioactivation pathway of nitropyrazoles in hypoxic cells.

Future Perspectives & Conclusion

Substituted nitropyrazoles represent a versatile and potent class of biologically active compounds. Their efficacy, particularly in antimicrobial and anticancer applications, is often linked to the bioreductive activation of the nitro group, a mechanism that can be exploited for targeted therapy in hypoxic environments. Future research should focus on synthesizing novel derivatives to expand structure-activity relationship knowledge, elucidating detailed mechanisms of action, and optimizing compounds to improve their selectivity and pharmacokinetic profiles. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutic agents to combat infectious diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. noveltyjournals.com [noveltyjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

Methodological & Application

Application Notes & Protocols: 3-Chloro-1-methyl-4-nitro-1H-pyrazole as a Versatile Synthetic Intermediate

Introduction and Strategic Overview

3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS No: 299930-70-4) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a chloro substituent at the C3 position and a nitro group at the C4 position. This unique arrangement, on an electron-deficient pyrazole core, allows for selective, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

The electron-withdrawing nature of the nitro group, coupled with the inherent electronic properties of the pyrazole ring, renders the C3-chloro atom highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself serves as a versatile synthetic handle, readily undergoing reduction to an amino group, which can then be further elaborated. This dual reactivity enables chemists to construct diverse molecular scaffolds, introducing complexity and functionality in a controlled manner.

This guide provides an in-depth analysis of the synthesis and reactivity of this compound, complete with validated protocols and expert insights into experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 299930-70-4 | [1][2][3] |

| Molecular Formula | C₄H₄ClN₃O₂ | [2][3][4] |

| Molecular Weight | 161.55 g/mol | [2][3][4] |

| Appearance | White solid | [1] |

| Purity | ≥95-98% (Typical) | [2][3] |

| Storage | 2-8°C, under inert gas | [2][5] |

Synthesis of this compound

The most direct and common synthesis of the title compound is through the electrophilic nitration of 3-chloro-1-methyl-1H-pyrazole.[1] The pyrazole ring is an electron-rich aromatic system, but the chloro-substituent is only weakly deactivating. The reaction requires strong nitrating conditions to overcome the ring's inherent basicity (which can lead to non-productive protonation) and to favor C-nitration over potential N-nitration.

Causality Behind Experimental Design:

-

Mixed Acid System: A combination of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid serves a dual purpose: it acts as a solvent and, more critically, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The initial mixing of the acids and the addition of the pyrazole substrate are performed at 0 °C. This is crucial to control the highly exothermic reaction and to prevent undesirable side reactions, such as over-nitration or oxidative decomposition of the starting material.

Protocol 1: Synthesis via Nitration

Materials:

-

3-chloro-1-methyl-1H-pyrazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice water

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, carefully add concentrated sulfuric acid.

-

While maintaining the temperature at 0 °C, slowly add fuming nitric acid dropwise to the sulfuric acid with vigorous stirring.

-

Once the nitrating mixture is prepared and cooled, slowly add 3-chloro-1-methyl-1H-pyrazole (1.0 eq) portion-wise, ensuring the internal temperature does not rise above 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6 hours to ensure complete conversion.[1]

-

Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Upon completion, carefully and slowly pour the reaction mixture onto a generous amount of crushed ice (ice water). This quenches the reaction and precipitates the solid product.

-

A white solid product will precipitate out of the aqueous solution.[1]

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid.

-

Dry the collected solid under vacuum to afford this compound.

Self-Validating System (Product Characterization):

-

Yield: A typical yield for this reaction is around 54%.[1]

-

¹H NMR: The product can be unequivocally identified by its proton NMR spectrum. In CDCl₃, the spectrum should show two singlets: one at approximately δ 8.16 ppm corresponding to the C5-proton, and another at δ 3.94 ppm corresponding to the N-methyl protons.[1]

-

Melting Point: Compare the observed melting point with literature values.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 3-chloro-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Nitro-Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Functionalized pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5] Specifically, the introduction of aryl moieties into the pyrazole ring via cross-coupling reactions allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's pharmacological profile. The 1-methyl-4-nitro-pyrazole core, in particular, is a valuable building block; the nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and also serve as a synthetic handle for further transformations, such as reduction to an amino group.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] However, the application of this reaction to electron-deficient heteroaryl chlorides, such as 3-chloro-1-methyl-4-nitro-1H-pyrazole, presents a significant challenge. The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle, which is often rate-determining, particularly sluggish.[8]

This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound. It details the underlying mechanistic considerations, provides a robust experimental protocol, and discusses key optimization parameters to empower researchers in the synthesis of novel 3-aryl-1-methyl-4-nitro-1H-pyrazole derivatives for applications in drug development and beyond.

Mechanistic Considerations and Rationale for Component Selection

The success of a Suzuki-Miyaura coupling, especially with a challenging substrate, hinges on a rational selection of the catalyst, ligand, base, and solvent system. The choices outlined in the protocol below are grounded in established principles of organometallic chemistry.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][7]

References

- 1. fishersci.se [fishersci.se]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Application Notes & Protocols: The Strategic Use of 3-Chloro-1-methyl-4-nitro-1H-pyrazole in Modern Agrochemical Synthesis

Abstract

The pyrazole scaffold is a cornerstone in the discovery and development of modern agrochemicals, with derivatives exhibiting a wide spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] This document provides a detailed technical guide on the synthetic utility of 3-chloro-1-methyl-4-nitro-1H-pyrazole , a highly versatile and reactive intermediate. We will explore its strategic importance, key chemical transformations, and provide detailed, field-proven protocols for its conversion into valuable agrochemical precursors. The functional group arrangement—a nucleophilic substitution-susceptible chlorine atom activated by an electron-withdrawing nitro group, which itself can be readily transformed—makes this molecule a powerful building block for combinatorial library synthesis and lead optimization in agrochemical research.[4]

Introduction: The Significance of the Pyrazole Core

Pyrazole derivatives are a prominent class of N-heterocyclic compounds that have been extensively explored in both pharmaceutical and agrochemical industries.[2][5] Their structural versatility and the ability to tune biological activity by modifying substituents at four different positions on the ring make them privileged structures in pesticide design.[1][6]

This compound emerges as a particularly strategic starting material. Its utility is rooted in the orthogonal reactivity of its two key functional groups:

-

The 3-Chloro Group: Activated by the adjacent sp2 nitrogen and the C4-nitro group, this position is primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical moieties.

-

The 4-Nitro Group: This powerful electron-withdrawing group not only activates the chloro-substituent but also serves as a synthetic handle. It can be readily reduced to a primary amine, providing a nucleophilic site for subsequent amide, sulfonamide, or urea bond formations, which are common linkages in commercial pesticides.[7]

This guide will focus on two primary synthetic pathways originating from this intermediate: the reduction of the nitro group to form a key amine precursor and the nucleophilic substitution of the chloro group.

Intermediate Profile and Handling